1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide
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Overview
Description
1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide typically involves multiple steps:
Formation of the 3-chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the meta position.
Synthesis of the furan-2-yl pyridine intermediate: This involves the formation of a pyridine ring with a furan substituent at the 2-position.
Coupling reaction: The two intermediates are coupled using a suitable coupling reagent, such as a sulfonyl chloride, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide
Uniqueness
1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide is unique due to the presence of the sulfonamide group, which can impart specific chemical and biological properties. This makes it distinct from similar compounds that may have different functional groups, such as acetamides or benzamides.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-15-6-1-4-13(10-15)12-24(21,22)20-11-14-5-2-8-19-17(14)16-7-3-9-23-16/h1-10,20H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBNXBRXKLFUSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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